molecular formula C9H10FN B1285872 7-Fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 406923-91-9

7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1285872
CAS RN: 406923-91-9
M. Wt: 151.18 g/mol
InChI Key: LNORDFUGQNAJMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various fluorinated tetrahydroisoquinolines has been explored in several studies. For instance, the antibacterial agent flumequine, which is a derivative of tetrahydroquinoline, was synthesized from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, with the resolution of racemic mixtures and determination of enantiomeric excesses through NMR analysis . Another study described a simple procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which was then used to create 1,2,3,4-tetrahydroisoquinoline derivatives, potentially useful for central nervous system drug candidates . Additionally, a rapid synthetic method for 7-fluoroquinazoline-2,4-diol, an intermediate in anticancer drugs, was established, involving cyclization, chlorination, and nucleophilic substitution . A one-pot synthesis approach was also developed for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines using a silver-catalyzed intramolecular aminofluorination of alkyne .

Molecular Structure Analysis

The molecular structure of fluorinated tetrahydroisoquinolines has been elucidated using X-ray diffraction techniques. For example, the crystal structure of 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]quinolin-6-one was determined, revealing a monoclinic space group and a boat conformation for the central 1,4-dihydropyridine ring . The influence of organic fluorine on crystal packing was also studied, showing that fluorine substitution can lead to different packing features and molecular motifs via C–F...F, C–H...F, and C–H...O interactions . Weak interactions in two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives were studied, highlighting the role of C–H...F and C–H...O interactions in determining molecular conformations .

Chemical Reactions Analysis

The chemical reactivity of fluorinated tetrahydroisoquinolines includes various transformations. Fluorine–amine exchange reactions were used to afford 8-amino-3,4-dihydroisoquinolines, which are suitable starting compounds for further synthesis . The synthesis of fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines involved nucleophilic addition of Grignard reagents to aldimines and an acid-mediated intramolecular cyclisation .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated tetrahydroisoquinolines are influenced by the presence of fluorine atoms. The introduction of fluorine into the molecular structure can significantly affect the compound's reactivity, polarity, and potential for forming hydrogen bonds, as evidenced by the various intermolecular interactions observed in crystal structures . The studies also suggest that these properties can be fine-tuned by varying the position and number of fluorine atoms within the molecule, which can be critical for the development of pharmaceuticals and other applications.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives: The compound 8-fluoro-3,4-dihydroisoquinoline, closely related to 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, can be synthesized through a directed ortho-lithiation reaction. These intermediates are valuable in the synthesis of novel 1,2,3,4-tetrahydroisoquinoline derivatives, which can serve as building blocks for potential central nervous system drug candidates (Hargitai et al., 2018).

Medicinal Chemistry and Drug Design

  • Inhibition of Phenylethanolamine N-Methyltransferase (PNMT): Derivatives of this compound, such as 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, are potent and selective inhibitors of PNMT. They show potential for penetrating the blood-brain barrier, making them candidates for central nervous system applications (Romero et al., 2004).

Crystal Engineering and Molecular Interaction Studies

  • Crystal Structure Analysis: The crystal structures of compounds based on the molecular motif of 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline, with fluoro substitution, offer insights into molecular interactions involving fluorine. This helps in understanding the packing features associated with organic fluorine (Choudhury & Row, 2006).

Pharmacological Research

  • Design of Selective Inhibitors: The modification of 1,2,3,4-tetrahydroisoquinolines, such as by beta-fluorination, has been used to create potent inhibitors with enhanced selectivity for targets like PNMT over the alpha2-adrenoceptor (Grunewald et al., 2006).

Analytical Chemistry

  • Fluorometric Determination: Methods have been developed for the fluorometric determination of 1,2,3,4-tetrahydroisoquinoline in rat brain, demonstrating the compound's relevance in neurochemical analysis (Ishida et al., 1991).

Mechanism of Action

1,2,3,4-tetrahydroisoquinolines (THIQ), including 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The mechanism of action of these compounds is currently under investigation .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on 7-Fluoro-1,2,3,4-tetrahydroisoquinoline and similar compounds are likely to focus on their biological potential, structural–activity relationship (SAR), and mechanism of action . The development of novel THIQ analogs with potent biological activity is also a promising area of research .

properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNORDFUGQNAJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585679
Record name 7-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

406923-91-9
Record name 7-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-1,2,3,4-tetrahydroisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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